Ethyl 5-benzoylisoxazole-3-carboxylate
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Overview
Description
Ethyl 5-benzoylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate typically involves the reaction of acetophenone with diethyloxalate in a basic solution of ethanol, followed by the addition of hydroxylamine hydrochloride . The reaction conditions include:
Reaction of acetophenone with diethyloxalate: This step is carried out in a basic solution (sodium ethoxide) of ethanol for 8 hours.
Addition of hydroxylamine hydrochloride: The resulting mixture is stirred at 353 K for 12 hours to obtain the desired product.
Chemical Reactions Analysis
Ethyl 5-benzoylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrazine hydrate.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrazine hydrate, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides.
Major products formed from these reactions include various substituted isoxazole derivatives .
Scientific Research Applications
Ethyl 5-benzoylisoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and organic intermediates.
Mechanism of Action
The mechanism of action of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to biological targets based on its chemical structure. The isoxazole ring plays a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Ethyl 5-benzoylisoxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-phenylisoxazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 5-phenyl-1,2-oxazole-3-carboxylate: Another isoxazole derivative with similar biological activities.
The uniqueness of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 5-benzoylisoxazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its isoxazole ring, which is known for contributing to various biological activities. The synthesis typically involves cycloaddition reactions and palladium-catalyzed hydrogenation processes. For example, one study described the synthesis involving propargyl benzoate and ethyl nitroacetate, yielding high purity through standard chromatographic techniques .
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antimicrobial properties. A study screened various derivatives against common bacterial strains such as Bacillus subtilis and Escherichia coli, revealing that certain substitutions on the benzoyl moiety can enhance activity. The minimal inhibitory concentrations (MIC) for selected compounds were notably lower against Pichia pastoris, suggesting a structure-activity relationship that merits further exploration .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
Compound | MIC against Bacillus subtilis | MIC against Escherichia coli | MIC against Pichia pastoris |
---|---|---|---|
Compound 1 | 32 µg/mL | 64 µg/mL | 16 µg/mL |
Compound 2 | 16 µg/mL | 32 µg/mL | 8 µg/mL |
This compound | TBD | TBD | TBD |
Anticancer Activity
This compound has also been studied for its anticancer properties. A significant body of research has demonstrated that isoxazole derivatives can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxic Effects on Cancer Cells
In a notable study, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values ranging from 10 to 30 µM across different cell types. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased annexin V staining in treated cells.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many isoxazole derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for microbial growth or cancer cell survival.
- Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS) within cells, leading to oxidative damage and subsequent cell death.
- Modulation of Signaling Pathways : this compound may influence key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Future Directions
The promising biological activities exhibited by this compound suggest potential applications in drug development. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Optimization of Derivatives : To enhance potency and selectivity against target pathogens or cancer cells.
Properties
IUPAC Name |
ethyl 5-benzoyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-17-13(16)10-8-11(18-14-10)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMRACAYBETBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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